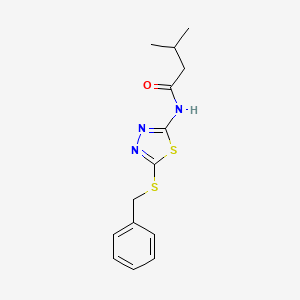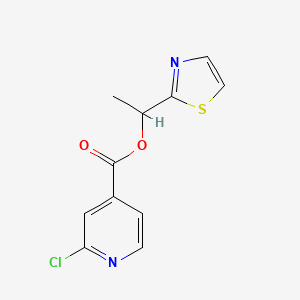
N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . “2,4-Dichlorobenzyl chloride” is used as a laboratory chemical .
Synthesis Analysis
The synthesis of “2,4-Dichlorobenzyl chloride” involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . “2,4-Dichlorobenzonitrile” were prepared by direct ammoxidation of “2,4-Dichlorobenzyl chloride” with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
Chemical Reactions Analysis
“2,4-Dichlorobenzonitrile” were prepared by direct ammoxidation of “2,4-Dichlorobenzyl chloride” with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
Physical And Chemical Properties Analysis
“2,4-Dichlorobenzyl alcohol” appears as a crystalline form and its color ranges from white to yellow . The flash point is greater than 112 °C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide derivatives have been reported to exhibit significant antimicrobial activities. Studies have synthesized various derivatives of chromene-3-carboxamide and evaluated their antimicrobial effects against Gram-negative and Gram-positive bacteria. Notably, compounds such as 4b, 4c, 4h, and 4i have shown promising antibacterial effects (Ukhov et al., 2021; Pouramiri et al., 2017).
Structural Properties
The structural properties of chromene-3-carboxamide derivatives have been a subject of study, with a focus on their planarity and conformations. The molecules exhibit specific configurations, such as anti conformations concerning the C—N rotamer of the amide and cis geometries with respect to the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Solvatochromism and Antioxidant Activity
Some studies have delved into the solvatochromic properties and antioxidant activities of 4H-chromene-3-carboxamide derivatives. These compounds have been synthesized using environmentally friendly methods and have shown promising results in both solvatochromic studies and in vitro assays for antioxidant activity (Chitreddy & Shanmugam, 2017; Subbareddy & Sumathi, 2017).
Novel Synthesis Approaches
Research has also been focused on developing novel, eco-friendly synthesis methods for chromene-3-carboxamide derivatives. These methods aim to achieve high atom economy and yield through processes such as Knoevenagel condensation and cyclocoupling reactions, demonstrating the versatility and potential of these compounds in various scientific applications (Proença & Costa, 2008; Nizami & Hua, 2018).
Wirkmechanismus
Mode of Action
The exact mode of action of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide are not well defined. The compound may influence a variety of pathways, depending on its targets. These could include pathways related to cell growth, metabolism, or signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide Depending on its targets and mode of action, the compound could have a variety of effects, such as altering cell growth, inducing or inhibiting enzyme activity, or modulating signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-6-5-12(15(19)8-14)9-20-17(21)13-7-11-3-1-2-4-16(11)22-10-13/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKONIRDRWBDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)


![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)
![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)
![2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2424486.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2424489.png)
